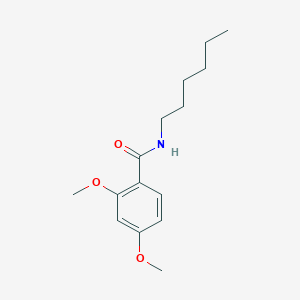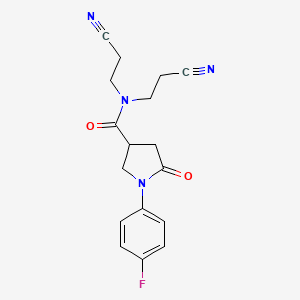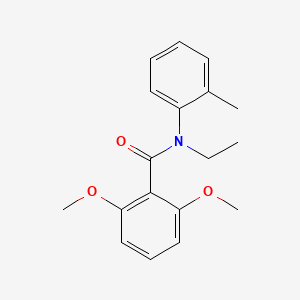
N-hexyl-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-2,4-dimethoxybenzamide is an organic compound with the molecular formula C15H23NO3 It belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-2,4-dimethoxybenzamide can be synthesized starting from 2,4-dimethoxybenzoic acid and hexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-hexyl-2,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hexyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to exhibit antioxidant and antibacterial activities by scavenging free radicals and inhibiting bacterial growth .
Comparison with Similar Compounds
N-hexyl-2,4-dimethoxybenzamide can be compared with other benzamide derivatives such as:
N,N-diethyl-2,4-dimethoxybenzamide: Known for its use as an insect repellent.
N-hexyl-2,3-dimethoxybenzamide: Similar structure but different substitution pattern on the benzene ring.
N-hexyl-3-acetoxy-2-methylbenzamide: Exhibits different chemical properties due to the presence of an acetoxy group
This compound stands out due to its unique combination of hexyl and dimethoxy groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-4-5-6-7-10-16-15(17)13-9-8-12(18-2)11-14(13)19-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI Key |
QSHXZQJBXKFGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11175903.png)
![N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11175911.png)


![methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11175916.png)
![2-{[(4-bromophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11175920.png)

![2,2,4,7-Tetramethyl-6-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11175933.png)
![6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175935.png)


![9-(4-fluorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175955.png)

![6,8,8,9-tetramethyl-3-[6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175979.png)
